sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate
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Overview
Description
sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes both iodophenyl and nitrophenyl groups, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate involves multiple steps. The process typically begins with the preparation of the iodophenyl and nitrophenyl precursors. These precursors are then subjected to diazotization reactions, followed by coupling reactions to form the final compound. The reaction conditions often include acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The iodophenyl group can undergo substitution reactions, where the iodine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It serves as a probe for studying biological processes involving reactive oxygen species.
Medicine: It is investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. For instance, in biological systems, it can act as a scavenger of reactive oxygen species, thereby protecting cells from oxidative damage. The compound’s structure allows it to interact with various enzymes and proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar compounds to sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate include:
1,3-Benzenedisulfonic acid, 4-[[2-(2-methoxy-4-nitrophenyl)diazenyl][2-(4-nitrophenyl)hydrazinylidene]methyl]-, sodium salt (12): This compound has a methoxy group instead of an iodine atom, which affects its reactivity and applications.
1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene][2-(4-iodophenyl)diazenyl]methyl]-, sodium salt (12):
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14IN5O8S2.Na/c20-12-1-3-13(4-2-12)21-23-19(24-22-14-5-7-15(8-6-14)25(26)27)17-10-9-16(34(28,29)30)11-18(17)35(31,32)33;/h1-11,21H,(H,28,29,30)(H,31,32,33);/q;+1/p-1/b23-19-,24-22?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCOLJGAEYLULR-YYSFIRQDSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN=C(C2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)O)N=NC3=CC=C(C=C3)[N+](=O)[O-])I.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C(/C2=C(C=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)O)\N=NC3=CC=C(C=C3)[N+](=O)[O-])I.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13IN5NaO8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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